

Ivangustin chemical structure and properties

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An In-depth Technical Guide to **Ivangustin**: Chemical Structure, Properties, and Biological Activity

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Abstract

Ivangustin is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica.[1][2][3] This document provides a comprehensive technical overview of Ivangustin, detailing its chemical structure, physicochemical properties, and known biological activities. The guide is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its cytotoxic effects against various cancer cell lines, a detailed description of its mechanism of action involving the inhibition of the NF-κB signaling pathway, and protocols for key experimental assays.

Chemical Structure and Properties

Ivangustin is classified as a sesquiterpenoid.[4] It is a white powder soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Chemical Structure

Chemical Formula: C₁₅H₂₀O₃[2][4]

Molecular Weight: 248.32 g/mol [2][4]



CAS Number: 14164-59-1[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Ivangustin** is presented in Table 1.

Property	Value	Source
Molecular Formula	C15H20O3	[2][4]
Molecular Weight	248.32 g/mol	[2][4]
Physical Description	Powder	[4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[3]

Table 1: Physicochemical Properties of Ivangustin

Biological Activity and Mechanism of Action

Ivangustin has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis and the inhibition of key inflammatory signaling pathways.

Cytotoxicity

The cytotoxic effects of **Ivangustin** have been evaluated against several cancer cell lines using the Sulforhodamine B (SRB) colorimetric assay. The half-maximal inhibitory concentration (IC_{50}) values are summarized in Table 2.



Cell Line	Cell Type	IC ₅₀ (μM)	Source
HeLa	Cervical Cancer	3.2	[1][2]
PC-3	Prostate Cancer	4.5	[1][2]
HEp-2	Laryngeal Carcinoma	3.3	[1][2]
HepG2	Liver Cancer	5.2	[1][2]
СНО	Chinese Hamster Ovary	6.4	[1][2]
HUVEC	Human Umbilical Vein Endothelial Cells	9.2	[1][2]

Table 2: Cytotoxic Activity of Ivangustin

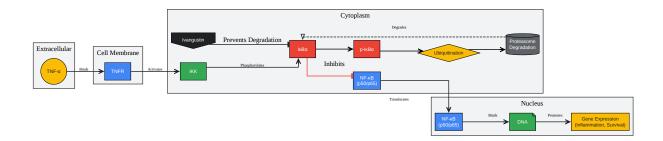
Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Ivangustin has been shown to inhibit the canonical NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various cancers.

In unstimulated cells, the NF- κ B dimer (p50/p65) is held inactive in the cytoplasm by the inhibitor of κ B α (I κ B α). Upon stimulation by factors such as tumor necrosis factor-alpha (TNF- α), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF- κ B dimer, allowing it to translocate to the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell survival.

Ivangustin is hypothesized to exert its anti-inflammatory and pro-apoptotic effects by preventing the degradation of $I\kappa B\alpha$, thereby sequestering the NF- κB dimer in the cytoplasm and inhibiting the transcription of its target genes.





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Caption: Ivangustin inhibits the NF-kB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Ivangustin**.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

Materials:

- 96-well microtiter plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)



- · Tris base solution, 10 mM
- · Microplate spectrophotometer

Procedure:

- Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
- Treat the cells with various concentrations of **Ivangustin**.
- After the incubation period, gently remove the culture medium.
- Fix the cells by adding 100 μ L of cold 10% TCA to each well and incubate at 4°C for 1 hour. [1]
- Wash the plates five times with slow-running tap water and allow them to air-dry.
- Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]
- Add 200 μL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
- Measure the absorbance at 540 nm using a microplate spectrophotometer.[1]

Hoechst 33342 Staining for Apoptosis

This assay is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation.

Materials:

- 6-well plates
- Hoechst 33342 dye (10 mg/mL stock solution)



- Phosphate-buffered saline (PBS)
- Fluorescence microscope

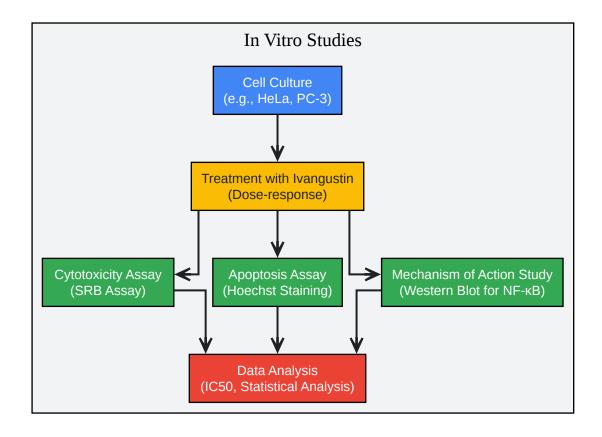
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with the desired concentration of **Ivangustin** for the specified time.
- Prepare the Hoechst staining solution by diluting the stock solution to a final concentration of 5 μg/mL in the cell culture medium.[2]
- Aspirate the media from the cells and wash once with PBS.[2]
- Add 2 mL of the media containing Hoechst dye to each well and incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.[2]
- · Wash the cells three times with PBS.
- Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxic and mechanistic properties of a compound like **Ivangustin**.





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Caption: General experimental workflow for **Ivangustin**.

Conclusion

Ivangustin is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. Its mechanism of action, involving the induction of apoptosis and inhibition of the pro-survival NF-κB signaling pathway, makes it an interesting candidate for further preclinical and clinical investigation in the field of oncology. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the therapeutic potential of **Ivangustin**.

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